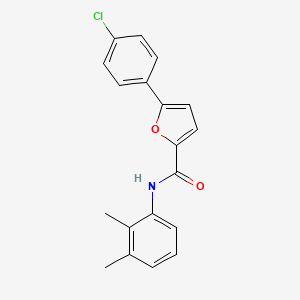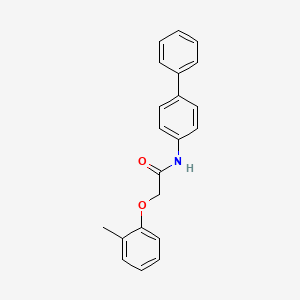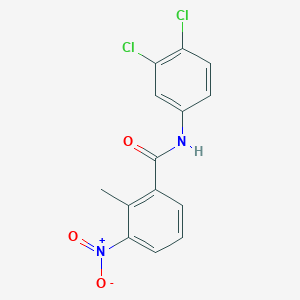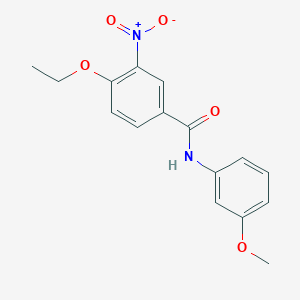
N'~1~,N'~4~-dicyclopentylideneterephthalohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'~1~,N'~4~-dicyclopentylideneterephthalohydrazide, commonly known as DCTH, is a synthetic compound that belongs to the class of hydrazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
作用机制
The exact mechanism of action of DCTH is not fully understood. However, it has been proposed that DCTH exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, DCTH has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. DCTH has also been reported to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
DCTH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DCTH can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the immune response. In vivo studies have shown that DCTH can inhibit tumor growth and metastasis in animal models of cancer. However, the exact biochemical and physiological effects of DCTH may vary depending on the dose, route of administration, and target tissue.
实验室实验的优点和局限性
DCTH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. DCTH is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, DCTH has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, DCTH can be cytotoxic at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are several future directions for research on DCTH. One area of interest is the development of new synthetic methods for DCTH and its derivatives. This could lead to the discovery of new compounds with improved biological activity and physicochemical properties. Another area of interest is the investigation of the mechanism of action of DCTH and its potential targets. This could provide insights into the biological pathways and processes that are affected by DCTH. Finally, there is a need for further studies on the pharmacokinetics and toxicity of DCTH in vivo. This could facilitate the development of DCTH as a potential therapeutic agent for various diseases.
合成方法
DCTH can be synthesized by the condensation reaction between cyclopentanone and terephthalic acid hydrazide in the presence of a suitable catalyst. The reaction involves the formation of a hydrazone intermediate, which is subsequently cyclized to form the final product. The synthesis of DCTH is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
DCTH has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. DCTH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of hepatitis C virus and human immunodeficiency virus. In addition, DCTH has been investigated for its potential use as a catalyst in organic synthesis reactions.
属性
IUPAC Name |
1-N,4-N-bis(cyclopentylideneamino)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-19-15-5-1-2-6-15)13-9-11-14(12-10-13)18(24)22-20-16-7-3-4-8-16/h9-12H,1-8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQBKBZXXQYHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)C(=O)NN=C3CCCC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)





![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)

